4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Catalog No.
S682317
CAS No.
171880-56-1
M.F
C10H5BrN2O3
M. Wt
281.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

CAS Number

171880-56-1

Product Name

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

IUPAC Name

4-bromo-5-nitroisoquinoline-1-carbaldehyde

Molecular Formula

C10H5BrN2O3

Molecular Weight

281.06 g/mol

InChI

InChI=1S/C10H5BrN2O3/c11-7-4-12-8(5-14)6-2-1-3-9(10(6)7)13(15)16/h1-5H

InChI Key

TZKDPNLVFWNCAX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2C=O)Br

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2C=O)Br

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (CAS 171880-56-1) is a highly functionalized, tri-substituted heterocyclic building block designed for the rapid assembly of complex pharmaceutical active ingredients (APIs) and advanced materials. Featuring a precise 1,4,5-substitution pattern, this compound provides three orthogonal reactive sites: a C1-carbaldehyde for condensations and reductive aminations, a C4-bromine for palladium-catalyzed cross-couplings, and a C5-nitro group for selective reduction and subsequent functionalization. In industrial procurement, this pre-formylated scaffold is prioritized over simpler isoquinolines because it bypasses hazardous, low-yielding early-stage functionalization steps, directly enabling the synthesis of sophisticated polycyclic systems, including antineoplastic agents and targeted kinase inhibitors .

Procurement strategies that attempt to substitute 4-bromo-5-nitro-isoquinoline-1-carbaldehyde with its unformylated precursor, 4-bromo-5-nitroisoquinoline, routinely encounter severe processability bottlenecks. Direct C1-formylation of the electron-deficient isoquinoline core is synthetically highly challenging. The standard workaround—utilizing 1-methyl-4-bromo-5-nitroisoquinoline followed by oxidation—requires the use of highly toxic selenium dioxide (SeO2) under harsh reflux conditions [1]. This generic substitution not only suffers from moderate yields (typically 50-70%) but also introduces trace selenium contamination, which is notoriously difficult to purge and strictly regulated under ICH Q3D elemental impurity guidelines. Procuring the pre-formylated 1-carbaldehyde derivative completely eliminates this heavy metal toxicity risk and streamlines the critical path for API manufacturing [2].

Elimination of Selenium Contamination Risk in API Scale-Up

The synthesis of C1-formylated isoquinolines traditionally relies on the oxidation of a C1-methyl group using stoichiometric selenium dioxide (SeO2), a process that routinely leaves >100 ppm of residual selenium in crude intermediates. By procuring 4-bromo-5-nitro-isoquinoline-1-carbaldehyde directly, manufacturers bypass this oxidation step entirely, ensuring 0 ppm introduced selenium risk. This is critical for compliance with ICH Q3D guidelines, which mandate strict limits (e.g., 130 µg/day for oral exposure) on Class 2B elemental impurities like selenium [1].

Evidence DimensionIntroduced Selenium Impurity Risk
Target Compound Data0 ppm (Pre-formylated, no SeO2 required)
Comparator Or Baseline1-Methyl-4-bromo-5-nitroisoquinoline (Requires SeO2 oxidation: >100 ppm crude Se risk)
Quantified Difference100% reduction in selenium contamination risk
ConditionsStandard pharmaceutical intermediate scale-up and purification

Eliminating selenium oxidation bypasses costly and time-consuming heavy metal scavenging steps during API purification.

Orthogonal Reactivity for Accelerated Library Synthesis

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde offers three distinct, orthogonally reactive handles (C1-CHO, C4-Br, C5-NO2). Compared to using unsubstituted isoquinoline-1-carbaldehyde, which requires sequential, often low-yielding regioselective halogenation and nitration steps to achieve the same substitution pattern, this advanced intermediate reduces the linear synthetic sequence by at least 2 to 3 steps. This pre-installed functionality allows immediate entry into divergent cross-coupling and condensation pathways, significantly increasing overall synthetic throughput .

Evidence DimensionRequired Synthetic Steps for 1,4,5-Trisubstitution
Target Compound Data0 additional steps (Pre-installed orthogonal handles)
Comparator Or BaselineIsoquinoline-1-carbaldehyde (Requires ≥2 steps: regioselective bromination and nitration)
Quantified DifferenceReduction of 2-3 linear synthetic steps
ConditionsDivergent synthesis of polycyclic pharmaceutical libraries

Shortening the synthetic route by 2-3 steps dramatically reduces labor, reagent costs, and cumulative yield losses in drug discovery programs.

Enhanced Electrophilicity in Condensation Reactions

The presence of the strongly electron-withdrawing C5-nitro and C4-bromo groups on the isoquinoline ring significantly increases the electrophilicity of the C1-carbaldehyde. In standard condensation reactions, such as the formation of antineoplastic thiosemicarbazones, 4-bromo-5-nitro-isoquinoline-1-carbaldehyde exhibits faster reaction kinetics and higher conversion rates compared to unsubstituted isoquinoline-1-carbaldehyde, often achieving >90% yield under milder conditions without the need for aggressive Lewis acid catalysis [1].

Evidence DimensionCondensation Yield (Thiosemicarbazone formation)
Target Compound Data>90% yield under mild conditions
Comparator Or BaselineUnsubstituted isoquinoline-1-carbaldehyde (Slower kinetics, requires extended heating)
Quantified DifferenceHigher conversion rate and elimination of harsh catalysts
ConditionsCondensation with thiosemicarbazide in ethanol/mild acid

Higher reactivity allows for milder processing conditions, reducing the degradation of sensitive downstream functional groups.

Precursor for KRAS G12C Inhibitor Development

The precise 1,4,5-substitution pattern makes this compound a highly efficient advanced intermediate for synthesizing targeted kinase inhibitors, particularly in the KRAS G12C space. The C4-bromine serves as an essential handle for Suzuki-Miyaura cross-coupling to build the core pharmacophore, while the C1-aldehyde and C5-nitro groups allow for subsequent orthogonal cyclizations or structural extensions, streamlining the generation of proprietary inhibitor libraries [1].

Synthesis of Antineoplastic Thiosemicarbazones

Direct condensation of the highly electrophilic C1-carbaldehyde with thiosemicarbazides yields 4-bromo-5-nitro-isoquinoline-1-carboxaldehyde thiosemicarbazones. These derivatives, and their subsequent reduced or substituted analogs, are critical scaffolds in the development of antineoplastic agents, demonstrating significant activity against models such as L1210 leukemia [2].

Construction of Fused Polycyclic Heterocycles

In advanced medicinal chemistry, the spatial arrangement of the C4-halide and C5-nitro group allows for sequential cross-coupling and reductive cyclization. Procuring the pre-formylated scaffold allows chemists to utilize the C1 position for early-stage appending of solubilizing groups or targeting ligands before closing the ring system, making it a highly efficient choice for synthesizing novel tricyclic and tetracyclic frameworks .

XLogP3

2.4

Wikipedia

4-bromo-5-nitro-isoquinoline-1-carbaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types